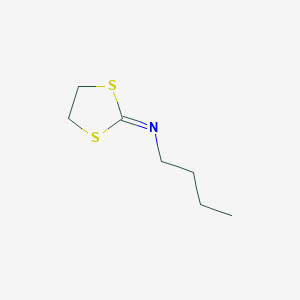![molecular formula C8H14NO+ B14305330 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- CAS No. 112611-32-2](/img/structure/B14305330.png)
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often using reagents like sodium azide or thiolates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its stability and reactivity.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- include:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as a mild oxidant in organic synthesis.
3-Hydroxy-1-methyl-2-methylene-3-phenyl-1-azoniabicyclo[2.2.2]octane:
1-Methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane:
The uniqueness of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- lies in its specific structural features and reactivity, which make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
112611-32-2 |
|---|---|
Molekularformel |
C8H14NO+ |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1 |
InChI-Schlüssel |
LXEGNZLCWBTDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CCC(CC1)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)


![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)




